
Lcariin
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Icariin can be synthesized through a series of chemical reactions starting from commercially available phloroglucinol. The synthesis involves a modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement . This method allows for the efficient production of icariin and its analogues for biological and pharmacological investigations.
Industrial Production Methods
Industrial production of icariin often involves the bioconversion of Epimedium Folium flavonoids using fungal α-L-rhamnosidase. This enzyme hydrolyzes the terminal rhamnose of epimedin C to produce icariin with a high molar conversion rate . This biotransformation process is efficient and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Icariin undergoes various chemical reactions, including:
Hydrolysis: Icariin can be hydrolyzed by α-L-rhamnosidases and β-glucosidases to produce icaritin.
Reduction: Icariin can reduce inflammation by suppressing the expression of TNFα, COX2, iNOS, and MPO activity.
Common Reagents and Conditions
Hydrolysis: α-L-rhamnosidases and β-glucosidases are commonly used for the hydrolysis of icariin.
Oxidation and Reduction: Various signaling pathways, including PI3K/Akt and NF-κB, are involved in the oxidative and reductive reactions of icariin.
Major Products
Icaritin: Produced through the hydrolysis of icariin.
Anti-inflammatory and anti-oxidative compounds: Formed through the activation of specific signaling pathways.
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Icariin has been studied for its potential as an anti-cancer agent. Research indicates that it can inhibit tumor growth through various mechanisms, including the modulation of multiple signaling pathways.
Case Studies
- A clinical trial involving patients with advanced non-small cell lung cancer demonstrated that icariin provided a median progression-free survival significantly higher than conventional treatments .
Neuroprotective Effects
Icariin exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Studies
- In APP/PS1 transgenic mouse models, icariin administration led to improved cognitive function and reduced Aβ deposition over several months .
Osteoprotective Effects
Icariin is recognized for its role in bone health, particularly in preventing osteoporosis.
Case Studies
- Clinical trials have indicated that icariin positively affects bone mineral density in postmenopausal women, suggesting its potential as a therapeutic agent for osteoporosis .
Cardioprotective Effects
Icariin has been studied for its cardiovascular benefits, particularly in promoting heart health.
Reproductive Health
Icariin is also noted for its positive effects on reproductive health.
Case Studies
- In mouse models with induced ovarian aging, icariin improved follicular development and hormonal balance, suggesting its potential in treating female infertility issues .
Data Summary Table
Mecanismo De Acción
Icariin exerts its effects through multiple molecular targets and pathways, including:
PI3K/Akt Pathway: Activates this pathway to promote cell survival and growth.
NF-κB Pathway: Inhibits this pathway to reduce inflammation.
Nrf-2 Pathway: Activates this pathway to enhance anti-oxidative responses.
Sphingolipid Signaling Pathway: Regulates this pathway for potential therapeutic effects in Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
Icaritin: An aglycone of icariin with higher bioactivity in certain applications.
Baohuoside I: Another flavonoid glycoside from Epimedium with similar pharmacological properties.
Ginsenoside Rb1: A natural compound with osteogenic effects similar to icariin.
Uniqueness
Icariin is unique due to its broad range of pharmacological properties, including anti-osteoporotic, anti-inflammatory, anti-oxidative, and anti-tumor effects . Its ability to modulate multiple signaling pathways makes it a versatile compound for various therapeutic applications.
Actividad Biológica
Icariin, a flavonoid glycoside derived from the Epimedium genus, has garnered significant attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Icariin
Icariin is primarily known for its role in traditional Chinese medicine as an aphrodisiac and treatment for various ailments. Recent studies have expanded its profile to include neuroprotective, anti-cancer, anti-inflammatory, and immunomodulatory properties.
Icariin exerts its biological effects through multiple pathways:
- Neuroprotection : Icariin has been shown to enhance neuronal survival and cognitive function by reducing amyloid-beta (Aβ) deposition and modulating signaling pathways related to neurodegenerative diseases like Alzheimer's. It inhibits the expression of amyloid precursor protein (APP) and beta-secretase (BACE1), which are crucial in Aβ formation .
- Anti-Cancer Activity : Icariin induces apoptosis in various cancer cell lines by activating endoplasmic reticulum stress (ERS) signaling pathways and inhibiting key oncogenic pathways such as PI3K/AKT and NF-κB . It has demonstrated efficacy against lung cancer, ovarian cancer, and prostate cancer by regulating cell cycle progression and promoting apoptosis .
- Anti-Inflammatory Effects : Icariin significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential in treating inflammatory conditions .
1. Neuroprotective Effects
Recent studies indicate that icariin enhances cognitive functions and protects against neurodegeneration. For instance, it has been shown to improve spatial learning and memory in animal models by modulating oxidative stress markers .
2. Anti-Cancer Properties
Icariin exhibits potent anti-cancer effects across various types of cancer:
- Lung Cancer : In A549 lung cancer cells, icariin reduced cell viability in a dose-dependent manner by inhibiting the PI3K/AKT pathway .
- Ovarian Cancer : It suppresses cell proliferation by regulating microRNA signaling pathways and downregulating MMP-2 and MMP-9 .
Cancer Type | Mechanism of Action | Reference |
---|---|---|
Lung Cancer | PI3K/AKT inhibition, apoptosis induction | |
Ovarian Cancer | Wnt/β-catenin signaling inhibition | |
Prostate Cancer | G1 phase arrest via p27 Kip1 induction |
3. Cardiovascular Benefits
Icariin has been associated with improved cardiovascular health by enhancing endothelial function and reducing hypertension. It promotes vasodilation through nitric oxide pathways .
Case Studies
Several case studies highlight the therapeutic potential of icariin:
- Alzheimer's Disease : In a study involving APP/PS1 transgenic mice, icariin treatment led to decreased Aβ levels and improved cognitive performance, supporting its use in Alzheimer's management .
- Erectile Dysfunction : A clinical trial demonstrated that icariin combined with sildenafil improved erectile function more effectively than sildenafil alone, suggesting a synergistic effect on neurogenic erectile dysfunction .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-3-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxychromen-7-yl]oxyoxan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H56O23/c1-21(2)13-18-33-34(69-49-47(68-30(11)57)45(66-28(9)55)42(64-26(7)53)36(70-49)20-60-23(4)50)19-35(62-24(5)51)37-38(58)43(40(71-41(33)37)31-14-16-32(59-12)17-15-31)72-48-46(67-29(10)56)44(65-27(8)54)39(22(3)61-48)63-25(6)52/h13-17,19,22,36,39,42,44-49H,18,20H2,1-12H3/t22-,36+,39-,42+,44+,45-,46+,47+,48-,49+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFUTUDDVRHMIZ-QPIFRKLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H56O23 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856108 | |
Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1013.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56692-02-5 | |
Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.